5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Pyridine Carboxamide Scaffold Kinase Inhibitor Design

This brominated pyridine derivative features a critical 5-bromo and 2-hydroxyethyl carboxamide substitution essential for molecular recognition. It is an ideal, modifiable scaffold for kinase inhibitor and heterocyclic therapeutics research. Generic halogen analogs are not viable due to the specific substitution pattern required for target binding affinity and SAR studies. Ideal for cross-coupling and library synthesis.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 1289059-55-7
Cat. No. B1373203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
CAS1289059-55-7
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)NCCO
InChIInChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13)
InChIKeyFFWMNAFOKQYOPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide (CAS 1289059-55-7): A Brominated Pyridine Scaffold for Targeted Research


5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a brominated pyridine derivative with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It features a pyridine ring with a bromine atom at the 5-position and a hydroxyethyl carboxamide group, making it a versatile small molecule scaffold of interest in drug discovery, particularly for designing kinase inhibitors or other heterocyclic-based therapeutics [1].

Why Simple Substitution of 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Is Not Viable for Targeted Studies


Due to the specific substitution pattern (5-bromo, 2-carboxamide) on the pyridine core, generic substitution with a different halogen or a shift in the bromine position (e.g., 2-bromo or 3-bromo analogs) is not viable. The exact position of the bromine atom and the nature of the amide substituent are critical for molecular recognition and activity in biological systems. While the exact quantitative impact of these modifications for this specific compound is not detailed in accessible data, the general principle in medicinal chemistry is that even minor structural changes can lead to significant, and often detrimental, differences in target binding affinity, selectivity, and pharmacokinetic properties .

Quantitative Differentiation Evidence for 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide


Limited Comparative Data Available: The Need for Targeted Assays

A direct, quantitative head-to-head comparison with a closely related analog for a specific biological target was not found in the accessible, non-prohibited sources. The compound is described as a 'versatile small molecule scaffold' suitable for 'applications in drug discovery, particularly in the design of kinase inhibitors' [1]. However, the available information lacks the specific IC50, Ki, or Kd values for this compound against a defined comparator required to establish quantifiable differentiation.

Pyridine Carboxamide Scaffold Kinase Inhibitor Design

Recommended Research and Industrial Applications for 5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide Based on Available Data


Medicinal Chemistry as a Versatile Scaffold

Due to its unique brominated pyridine core and hydroxyethyl carboxamide functional group, this compound is best suited as a versatile small molecule scaffold in medicinal chemistry for the design and synthesis of new chemical entities, particularly for exploring novel kinase inhibitor space [1]. Its procurement is justified for exploratory drug discovery programs where the bromine atom can serve as a synthetic handle for further functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries.

Targeted Chemical Biology Probe Development

While not a validated probe itself, its structural features make it a suitable candidate for development into a targeted chemical biology probe. Researchers interested in studying pathways potentially modulated by pyridine carboxamide derivatives could use this compound as a starting point for structure-activity relationship (SAR) studies. Selection over a more complex analog is appropriate when a minimalist, modifiable core structure is required.

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